molecular formula C11H16N2O3 B1484455 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid CAS No. 2091329-86-9

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid

Cat. No.: B1484455
CAS No.: 2091329-86-9
M. Wt: 224.26 g/mol
InChI Key: JBKJPPILXSDIAG-UHFFFAOYSA-N
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Description

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

Research into closely related chemical structures, such as pyridazinones and pyridine derivatives, often focuses on their synthesis and potential as intermediates in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of enantiomerically pure compounds using chiral catalysts or starting materials that include similar structural moieties to the compound has been extensively studied. These processes are crucial for the development of drugs with specific biological activities and lower side effects.

Material Science

Compounds with tert-butyl groups and pyridazine rings may also find applications in material science, especially in the creation of novel polymers or coatings that require specific chemical functionalities for stability, durability, or environmental resistance.

Biological Applications

While your request specifically excludes drug usage and side effects, it's worth noting that the structural framework of such compounds often leads to investigations into their biological activities. This includes their potential as inhibitors or activators of certain biological pathways, which, despite the exclusion criteria, highlights the versatility of these compounds in scientific research.

References

For detailed information on related compounds and their applications, the following sources provide insights:

  • Synthesis of pseudopeptidic derivatives and studies on their applications in drug design and medicinal chemistry highlight the versatility of similar compounds in therapeutic development (Lecinska et al., 2010).

  • The exploration of oxidative cyclization mechanisms using tert-butyl hydroperoxide showcases the potential of tert-butyl-containing compounds in synthetic organic chemistry (Dönges et al., 2014).

  • Research into the activation of carboxylic acids and their derivatives underlines the significance of such chemical transformations in the synthesis of complex molecules, potentially including those with 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid structures (Basel & Hassner, 2002).

Properties

IUPAC Name

2-(3-tert-butyl-6-oxopyridazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7(10(15)16)13-9(14)6-5-8(12-13)11(2,3)4/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKJPPILXSDIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C=CC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 2
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 3
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 4
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 5
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 6
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid

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